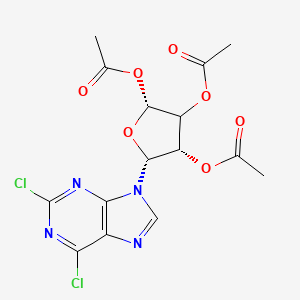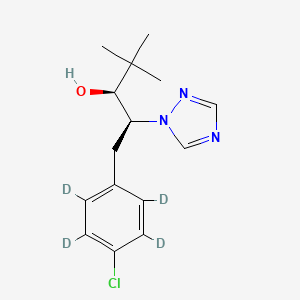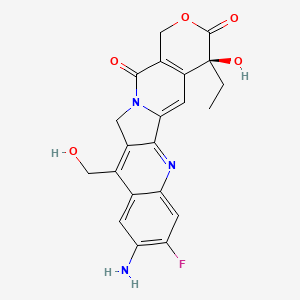
4-Ethylaniline-D11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylaniline-D11, also known as 4-Aminoethylbenzene-D11, is a deuterium-labeled derivative of 4-Ethylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8D11N, and it has a molecular weight of 132.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of 4-Ethylaniline-D11 involves the deuteration of 4-Ethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the aromatic ring and the ethyl group .
Industrial production methods for deuterium-labeled compounds typically involve the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to achieve high levels of deuterium incorporation while maintaining the chemical integrity of the compound .
Análisis De Reacciones Químicas
4-Ethylaniline-D11 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-nitroethylbenzene-D11, while reduction with lithium aluminum hydride can produce 4-ethylcyclohexylamine-D11 .
Aplicaciones Científicas De Investigación
4-Ethylaniline-D11 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: The compound is used to investigate metabolic pathways and identify metabolites in biological systems.
Chemical Synthesis: this compound is used as a building block in the synthesis of more complex deuterium-labeled compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethylaniline-D11 is primarily related to its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using analytical techniques such as mass spectrometry . This allows researchers to track the compound and its metabolites in biological systems, providing valuable insights into drug behavior and metabolism .
Comparación Con Compuestos Similares
4-Ethylaniline-D11 is unique due to its deuterium labeling, which distinguishes it from non-labeled analogs. Similar compounds include:
4-Ethylaniline: The non-deuterated version of this compound, used in similar applications but without the benefits of deuterium labeling.
4-Methylaniline-D11: Another deuterium-labeled aniline derivative, where the ethyl group is replaced by a methyl group.
4-Isopropylaniline-D11: A deuterium-labeled compound with an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical studies and research applications .
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
132.25 g/mol |
Nombre IUPAC |
N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,2-pentadeuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD2 |
Clave InChI |
HRXZRAXKKNUKRF-NPIAGUBKSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |
SMILES canónico |
CCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
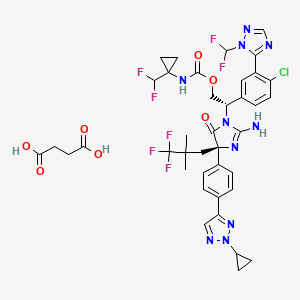
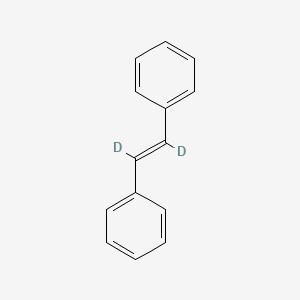
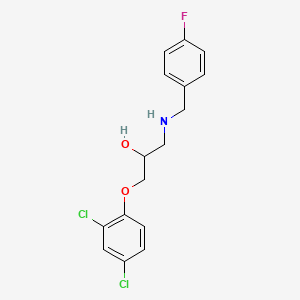



![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
